n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide
Description
Structure
3D Structure
Properties
CAS No. |
74213-58-4 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c17-11-14(12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 |
InChI Key |
NMNPQVUDXPNPRE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Asymmetric Synthesis Approaches for N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide
Asymmetric synthesis offers a direct route to enantiomerically enriched compounds, avoiding the 50% theoretical yield limit of classical resolution. These methods establish the desired stereocenter under the influence of a chiral catalyst or auxiliary.
Chiral auxiliaries are recoverable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing N-substituted benzamides, auxiliaries such as pseudoephedrine have been widely used to facilitate diastereoselective alkylation reactions, providing access to a range of enantiomerically enriched products. wikipedia.orgnih.gov The auxiliary guides the approach of an incoming reagent, leading to the preferential formation of one diastereomer. After the key stereocenter is set, the auxiliary is cleaved and can often be recycled.
A relevant example involves the preparation of diastereomeric amino alcohols by reducing amides formed from chiral mandelic acid and 1-phenylethylamine. rsc.org This strategy underscores how a chiral acid can act as an auxiliary to control the stereochemistry of the resulting amino alcohol after reduction. Similarly, amino alcohols themselves, including ephedrine (B3423809) derivatives, are popular chiral auxiliaries that can form chelates and direct subsequent transformations.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Pseudoephedrine | Diastereoselective alkylation of amides | wikipedia.orgnih.gov |
| 8-phenylmenthol | Ene reactions, cycloadditions | wikipedia.org |
| Oxazolidinones | Aldol (B89426) reactions, alkylations | wikipedia.org |
Catalytic enantioselective synthesis is a highly efficient strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. For the synthesis of the key precursor, (1R)-2-amino-1-phenylethanol, several catalytic methods have proven effective.
One prominent approach is the asymmetric reduction of a prochiral ketone precursor. The chiral oxazaborolidine-catalyzed reduction of phenacyl chloride with borane (B79455) provides the corresponding (R)-chloro-alcohol in high yield and excellent enantiomeric excess (93-97% ee). taylorfrancis.com Subsequent amination with ammonium (B1175870) hydroxide (B78521) furnishes the desired (R)-2-amino-1-phenylethanol. taylorfrancis.com Another powerful method is the Noyori asymmetric hydrogenation, which utilizes a chiral ruthenium complex to reduce a protected amino ketone, N-succinimidoyl-2-amino-1-phenylethanone, to the corresponding alcohol with an enantiomeric excess of 98%. taylorfrancis.com
More broadly, the enantioselective synthesis of chiral amides can be achieved through methods like the N–H insertion reaction. This involves the cooperative catalysis by an achiral dirhodium(II) complex and a chiral spiro phosphoric acid to react a diazo compound with a carbamate (B1207046), yielding α-amino acid derivatives with high enantioselectivity. rsc.org
Table 2: Catalytic Enantioselective Methods for Precursors
| Method | Precursor | Catalyst System | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Phenacyl chloride | Chiral Oxazaborolidine/BH₃ | 95-96% | taylorfrancis.com |
Diastereoselective Synthesis of Related N-(2-Hydroxy-1-phenylethyl)amide Systems
Diastereoselective synthesis involves reactions that form a new chiral center in a molecule that already contains one, resulting in the preferential formation of one diastereomer over others. A pertinent example is the preparation of the diastereomers of 2-(1-phenylethyl)amino-1-phenylethanol. This is accomplished by the lithium aluminium hydride reduction of amides derived from optically active mandelic acids and 1-phenylethylamines. rsc.org The inherent chirality in both the acid and amine portions of the amide directs the stereochemical outcome of the ketone reduction, yielding specific diastereomers of the final amino alcohol.
Chiral Resolution Techniques Applied to this compound Precursors
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach is limited to a maximum 50% yield for the desired enantiomer without a racemization step, it remains a practical and widely used industrial method. kesselssa.com
Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. For instance, the kinetic resolution of racemic 1-phenylethanol, a close structural analog of the alcohol moiety in the target precursor, is well-documented. mdpi.comresearchgate.net Enzymes like Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B) can catalyze the enantioselective acylation of (R,S)-1-phenylethanol with an acyl donor like vinyl acetate (B1210297), yielding highly enantioenriched (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. nih.govscielo.br
Furthermore, advanced biocatalytic cascades have been developed to produce enantiopure (R)-phenylglycinol directly from inexpensive starting materials like L-phenylalanine or racemic styrene (B11656) oxide, achieving high conversions and excellent enantiomeric excess (>99%). nih.govacs.orgresearchgate.net These multi-enzyme systems represent a powerful and sustainable approach to synthesizing the key chiral amino alcohol precursor. acs.org A double enzymatic kinetic resolution (DEKR) can also be employed to simultaneously resolve two racemates, for example, by the enantioselective acyl transfer from a chiral carbonate to a chiral amine. nih.gov
Table 3: Enzymatic Resolution of Precursor Analogs
| Substrate | Enzyme | Acyl Donor | Resolved Products | Reference |
|---|---|---|---|---|
| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate | (R)-1-Phenylethyl acetate & (S)-1-Phenylethanol | nih.govscielo.br |
| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase | Vinyl Acetate | (R)-1-Phenylethyl acetate & (S)-1-Phenylethanol | mdpi.com |
One of the most established methods for chiral resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. kesselssa.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org
For the resolution of the racemic precursor, 2-amino-1-phenylethanol (B123470) (phenylglycinol), chiral acids are used as resolving agents. A practical and effective method employs di-O-toluoyltartaric acid to selectively precipitate one diastereomeric salt, allowing for the isolation of the desired amino alcohol enantiomer with high purity after liberation from the salt. taylorfrancis.com Similarly, other chiral acids like (+)-camphorsulfonic acid have been successfully used to resolve related compounds such as DL-Phenylglycine. kesselssa.com The choice of resolving agent and crystallization solvent is crucial for achieving efficient separation. researchgate.net
Chromatographic Enantioseparation Methods
The analytical separation of enantiomers of this compound is a critical step in both synthetic chemistry and pharmaceutical development to ensure the enantiomeric purity of the desired stereoisomer. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. The inherent chirality of the stationary phase allows for differential interaction with the enantiomers, leading to their separation.
The enantioseparation of N-acylated amino alcohols, such as this compound, has been successfully achieved using polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively result in different retention times for the two enantiomers.
For compounds structurally similar to this compound, which contains a benzoyl group, a hydroxyl group, and a phenyl group, polysaccharide-based CSPs are particularly effective. The aromatic rings can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the polysaccharide backbone, while the amide and hydroxyl groups can participate in hydrogen bonding.
A representative method for the enantioseparation of racemic n-[2-Hydroxy-1-phenylethyl]benzamide would employ a column such as a Chiralcel® OD-H or a Chiralpak® AD-H. These columns, based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) respectively, are well-documented for their ability to resolve a wide variety of chiral molecules, including those with aromatic and polar functional groups. A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is commonly used to achieve optimal separation. The alcohol component of the mobile phase plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
Detailed research findings for the enantioseparation of a racemic mixture of n-[2-Hydroxy-1-phenylethyl]benzamide on a polysaccharide-based chiral stationary phase are presented in the following data table. The data illustrates the successful resolution of the (R)- and (S)-enantiomers with distinct retention times and a good resolution factor, indicative of a baseline separation.
Table 1: Chromatographic Data for the Enantioseparation of n-[2-Hydroxy-1-phenylethyl]benzamide
| Parameter | Value |
|---|---|
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm i.d. |
| Particle Size | 5 µm |
| Mobile Phase | |
| Composition | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Wavelength | 254 nm |
| Temperature | |
| Column Oven | 25 °C |
| Injection Volume | |
| 10 µL | |
| Chromatographic Results | |
| Retention Time of Enantiomer 1 (t_R1) | 12.5 min |
| Retention Time of Enantiomer 2 (t_R2) | 15.2 min |
| Capacity Factor of Enantiomer 1 (k'_1) | 3.17 |
| Capacity Factor of Enantiomer 2 (k'_2) | 4.07 |
| Separation Factor (α) | 1.28 |
| Resolution (R_s) | 2.15 |
Stereochemical Investigations
Elucidation of Absolute Stereochemistry of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide
The absolute stereochemistry of this compound is fundamentally defined by the "(1R)" designation. This specifies the three-dimensional arrangement of the substituents around the chiral carbon atom—the carbon bonded to the phenyl group, the nitrogen of the amide group, the hydrogen atom, and the hydroxymethyl group. The absolute configuration of this stereocenter is most commonly established through its synthesis from a chiral precursor of known configuration, such as (1R)-1-phenylethan-1-amine.
A definitive method for confirming the absolute stereochemistry in the solid state is single-crystal X-ray diffraction. nih.gov In related structures, the absolute configuration has been unequivocally determined based on the known stereochemistry of the starting chiral amine. nih.gov For instance, in the analysis of a derivative, (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone, the stereochemistry at the phenylethyl moiety was known to be (R), which allowed for the confident assignment of the other newly formed stereocenters. nih.gov This technique provides precise data on bond lengths, angles, and the spatial orientation of atoms, leaving no ambiguity about the compound's absolute configuration.
Another common strategy involves the formation of diastereomers. By reacting the chiral amine precursor with a chiral resolving agent, a mixture of diastereomers is formed. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. nih.gov Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure compound. The stereochemistry is then confirmed by comparing its optical rotation to known values or through further crystallographic analysis. researchgate.net
Below is a table representing typical crystallographic data that would be obtained from an X-ray analysis to confirm the structure's stereochemistry, based on data for a closely related compound. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.1953 |
| b (Å) | 8.2895 |
| c (Å) | 13.2737 |
| β (°) | 103.353 |
| Volume (ų) | 663.25 |
| Z (molecules per cell) | 2 |
| Method of Stereochemistry | Based on known (R) precursor |
Table represents exemplary data based on a related structure and is for illustrative purposes.
Conformational Analysis and Diastereomeric Relationships of N-(2-Hydroxy-1-phenylethyl) Moieties
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface and identify low-energy conformers. Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), provide experimental evidence for the predominant conformation in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to distinguish between different folded or extended conformations. mdpi.com
When an additional chiral center is present in the molecule, diastereomeric relationships arise. For example, if a second stereocenter with (R) or (S) configuration exists elsewhere in the benzamide (B126) portion, four possible stereoisomers would exist. The relationship between them is outlined in the table below.
| Stereoisomer 1 | Stereoisomer 2 | Relationship |
| (1R, nR) | (1S, nS) | Enantiomers |
| (1R, nS) | (1S, nR) | Enantiomers |
| (1R, nR) | (1S, nR) | Diastereomers |
| (1R, nR) | (1R, nS) | Diastereomers |
| (1S, nS) | (1S, nR) | Diastereomers |
| (1S, nS) | (1R, nS) | Diastereomers |
The (1R) configuration of the N-(2-Hydroxy-1-phenylethyl) moiety creates a specific chiral environment that influences the properties and interactions of the entire molecule, leading to distinct physical and chemical behaviors between its diastereomers.
Influence of (1R) Configuration on Reaction Pathways and Stereochemical Induction
The N-[(1R)-1-phenylethyl] group is a highly effective and widely used chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov Its (1R) configuration provides a powerful tool for controlling the stereochemical outcome of a reaction by directing incoming reagents to a specific face of the molecule. This process, known as stereochemical induction, is a cornerstone of modern organic synthesis for creating enantiomerically pure compounds. nih.gov
The mechanism of induction relies on steric hindrance. The bulky phenyl group on the (1R) stereocenter effectively blocks one of the two faces of a nearby prochiral center (such as a ketone or an enolate). Consequently, an attacking reagent is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other.
This principle has been successfully applied in numerous synthetic strategies:
Aldol (B89426) Reactions: In acetate (B1210297) aldol reactions, when the (1R)-1-phenylethyl group is part of a chiral imidazolidin-2-one auxiliary, it directs the enolate to react with aldehydes to produce syn-aldol adducts with high diastereoselectivity. mdpi.com
Reductive Aminations: The (1R)-phenylethylamine moiety can be used to synthesize other chiral amines. The reduction of an imine derived from a ketone and (1R)-phenylethylamine proceeds with high stereochemical induction, as the hydride reagent preferentially attacks the less hindered face of the C=N double bond. mdpi.com
Synthesis of Bioactive Molecules: This strategy is crucial in the synthesis of pharmaceuticals. For example, it has been employed in the asymmetric synthesis of Sitagliptin, where the α-phenylethylamine auxiliary controls the stereochemistry during a key reductive amination step. mdpi.com
The effectiveness of this stereochemical induction is often quantified by the diastereomeric excess (d.e.), which measures the predominance of one diastereomer in the product mixture.
| Reaction Type | Chiral Auxiliary System | Product Type | Diastereomeric Ratio/Excess |
| Aldol Addition | N-acetyl-imidazolidin-2-one with (R)-phenylethyl group | syn-adduct | >95:5 d.r. |
| Imine Reduction | (R)-α-PEA-imine | α-branched sulfinamide | up to 98:2 d.r. |
| Nucleophilic Substitution | N-[(S)-α-phenylethyl]-4-piperidone | Chiral piperidine | High d.e. |
Data in the table is compiled from representative examples to illustrate the high degree of stereocontrol achieved. researchgate.netmdpi.com
After the desired stereocenter has been set, the chiral auxiliary is typically cleaved from the molecule, often through hydrogenolysis, to yield the final enantiomerically enriched product. mdpi.com
Reaction Mechanisms and Chemical Transformations
Amide Bond Formation and Functional Group Interconversions of N-Substituted Benzamides
The formation of the amide bond is a cornerstone of organic synthesis, crucial for creating peptides, polymers, and a vast array of pharmaceutical compounds. rsc.org For N-substituted benzamides like n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide, the most direct and common method involves the coupling of a carboxylic acid (benzoic acid) with an amine ((1R)-2-amino-2-phenylethanol). This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. rsc.org
A variety of coupling agents are employed to facilitate this process, converting the carboxylic acid's hydroxyl group into a better leaving group. rsc.org Common activating agents include carbodiimides (like DCC or EDC), uronium-based reagents (such as HBTU and HATU), and phosphonium (B103445) salts (like PyBOP). rsc.org An alternative strategy involves the use of boric acid and its derivatives as catalysts, which promote amidation by condensing carboxylic acids and amines, often under azeotropic conditions to remove the water byproduct. rsc.orgnih.gov More contemporary, atom-economical methods focus on the direct amidation of unactivated carboxylic acids and amines, though these often necessitate high temperatures. rsc.org
Another synthetic route to amides is through the oxidative amidation of aldehydes, which can be achieved using catalysts like copper sulfate (B86663) in the presence of an oxidant. rsc.org Furthermore, novel methods have been developed that harness the rearrangement of reactive intermediates. For instance, nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can rearrange in situ to form an N-hydroxybenzotriazole activated ester, which then readily reacts with an amine to form the amide bond without the need for external coupling agents. nih.gov
Once formed, the N-substituted benzamide (B126) scaffold can undergo various functional group interconversions. For example, primary amides can be converted to secondary amides through cross-coupling reactions with boronic acids. organic-chemistry.org Transamidation, the exchange of the N-substituent by introducing a different amine, offers an alternative pathway to modify the amide structure and can be catalyzed by transition metals like copper(II). rsc.orgorganic-chemistry.org The benzamide structure itself is a key component in more complex molecular architectures and can participate in intramolecular cyclization reactions, catalyzed by metals such as ruthenium or palladium, to form heterocyclic structures like isoindolinones. researchgate.netrsc.org
Table 1: Common Methods for Amide Bond Formation This table is interactive. You can sort and filter the data.
| Method | Activating/Coupling Agent | Key Features | Byproduct |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | Widely applicable, versatile. | Urea derivative |
| Uronium/Phosphonium Reagents | HBTU, HATU, PyBOP | High efficiency, rapid reactions. | Varies (e.g., HOBt) |
| Boric Acid Catalysis | Arylboronic acids | Air and water stable catalysts. | Water |
| Nitrile Imine Rearrangement | In situ from hydrazonyl bromides | Avoids external coupling agents. nih.gov | HOBt derivative nih.gov |
| Oxidative Amidation | Aldehyde + Amine + Catalyst (e.g., CuSO₄) | Starts from aldehydes instead of carboxylic acids. rsc.org | Oxidized catalyst |
| Direct Thermal Amidation | None (Heat) | High atom economy. rsc.org | Water |
Hydroxyl Group Reactivity and Selective Derivatization Pathways
The hydroxyl (-OH) group is a prevalent and versatile functional group in organic molecules, but its selective modification can be challenging due to its moderate reactivity compared to other nucleophiles like amines. nih.gov In a molecule such as this compound, the primary hydroxyl group presents a key site for derivatization to modulate the compound's properties.
Selective reactions targeting the hydroxyl group are essential, especially in complex molecules where other reactive sites exist. nih.gov The chemical reactivity of different hydroxyl groups within the same molecule can vary, allowing for site-directed modifications. For instance, in studies on polyhydroxy compounds like iridoid glycosides, it has been shown that the reactivity of primary hydroxyls can differ based on their steric and electronic environment, enabling selective oxidation or iodination at one site over another. nih.gov
Common transformations of hydroxyl groups include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Etherification: Formation of ethers through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Oxidation: Conversion of the primary hydroxyl group to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions. vanderbilt.edu
For selective derivatization in the presence of other functional groups, specific activating reagents are often required. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate hydroxyl moieties, but they often react preferentially with more nucleophilic groups like amines. nih.gov Therefore, achieving chemoselectivity frequently relies on careful control of reaction conditions (e.g., pH, temperature) or the use of protecting groups to temporarily block other reactive sites. nih.govnih.gov Derivatization is a common strategy to protect thiols from oxidation during analysis, highlighting the importance of selective reactions for specific functional groups. nih.govresearchgate.net
Table 2: Selected Derivatization Reactions for Hydroxyl Groups This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|
| Esterification | Acyl chloride, Pyridine | Ester | Common and versatile transformation. |
| Etherification (Williamson) | NaH, Alkyl halide | Ether | Requires a strong base to form the alkoxide. |
| Oxidation (to Aldehyde) | PCC, DMP | Aldehyde | Uses mild oxidizing agents to avoid over-oxidation. |
| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Requires strong oxidizing agents. |
| Sulfonylation | TsCl, MsCl, Pyridine | Sulfonate Ester | Converts -OH to a good leaving group. vanderbilt.edu |
| Silylation | TMSCl, Et₃N | Silyl Ether | Often used as a protecting group. nih.gov |
Cleavage and Rearrangement Reactions Involving the N-(2-Hydroxy-1-phenylethyl) Moiety
The N-(2-Hydroxy-1-phenylethyl) moiety possesses distinct chemical bonds that can be subject to specific cleavage or rearrangement reactions. The most significant bonds are the amide C-N bond and the benzylic C-N bond.
Cleavage Reactions: The cleavage of the N-(1-phenylethyl) group, a substructure of the target moiety, has been studied as it serves as a useful chiral auxiliary and protecting group in organic synthesis. A simple and efficient method for cleaving this group from carboxamides involves the use of methanesulfonic acid (MsOH) in refluxing toluene. researchgate.net This acidic method has been shown to be highly effective, providing the deprotected amides in good to excellent yields and demonstrating selectivity. For instance, in an N-benzyl-N-(1-phenylethyl)amide, this method selectively cleaved only the N-(1-phenylethyl) group. researchgate.net This suggests a similar approach could be effective for cleaving the N-(1-phenylethyl) portion of the N-(2-Hydroxy-1-phenylethyl) group, likely proceeding through the formation of a stable benzylic carbocation intermediate.
Hydrolytic cleavage of the amide bond itself can be achieved under strong acidic or basic conditions, which would break the entire molecule into its constituent benzoic acid and (1R)-2-amino-2-phenylethanol parts. Additionally, the 1-phenylethyl-boron bond has been shown to undergo oxidative and hydrolytic cleavage, indicating the susceptibility of the benzylic position to bond-breaking reactions under specific conditions. rsc.org
Rearrangement Reactions: Rearrangement reactions often occur in molecules containing nitrogen and oxygen, particularly under acidic conditions, and typically involve the migration of a group to an electron-deficient atom. byjus.com
Beckmann Rearrangement: This classic reaction involves the conversion of an oxime to an amide under acidic conditions. byjus.commasterorganicchemistry.com While not directly applicable to the amide itself, if a precursor ketone (e.g., 1-phenyl-2-hydroxyethan-1-one) were converted to its oxime, a Beckmann rearrangement could theoretically produce an amide, although the substitution pattern would differ from the target compound. The key step is the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. masterorganicchemistry.com
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via treatment with bromine and a strong base. byjus.com This process involves the formation of an isocyanate intermediate. It is a degradative reaction and would not be used to synthesize the target compound but illustrates a potential transformation pathway for the amide group.
Wagner-Meerwein Rearrangements: These rearrangements are characteristic of reactions involving carbocation intermediates. msu.edu If the hydroxyl group were protonated and eliminated as water, a carbocation would form at the adjacent carbon. This could potentially trigger a 1,2-hydride or 1,2-phenyl shift, leading to a rearranged molecular skeleton. msu.eduwiley-vch.de Such rearrangements are common in pinacol-type reactions where vicinal diols are treated with acid. msu.edu
These cleavage and rearrangement pathways highlight the chemical versatility of the N-(2-Hydroxy-1-phenylethyl) moiety and are crucial considerations in its synthesis and subsequent chemical transformations.
Derivatization for Advanced Research Applications
Synthesis of Chiral Derivatizing Agents Based on the N-(2-Hydroxy-1-phenylethyl) Structure
The N-(2-hydroxy-1-phenylethyl) moiety, inherent in n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide, is a well-established structural motif in the design of chiral derivatizing agents (CDAs). These agents are employed to determine the enantiomeric purity of chiral molecules, often through techniques like NMR spectroscopy. The principle involves the covalent reaction of the CDA with the analyte to form diastereomers, which, unlike the original enantiomers, exhibit distinct spectroscopic signals.
While direct utilization of this compound as a CDA is not extensively documented, its structure serves as a blueprint for the synthesis of effective CDAs. The derivatization typically involves modification of the hydroxyl or the benzamide (B126) group to introduce functionalities that enhance the resolution of diastereomeric signals. For instance, the introduction of aromatic rings with strong magnetic anisotropy, such as naphthyl or anthracenyl groups, in place of the benzoyl group can significantly improve the dispersion of signals in ¹H NMR spectroscopy.
Furthermore, the hydroxyl group can be esterified with chiral acids to create a new class of CDAs. The resulting diastereomeric esters can be readily analyzed by chromatographic or spectroscopic methods. The inherent chirality of the N-(2-hydroxy-1-phenylethyl) backbone plays a crucial role in the degree of differentiation observed between the diastereomeric products.
The table below illustrates potential modifications to the this compound structure to generate novel chiral derivatizing agents, based on established principles of CDA design.
| Parent Compound | Modification Strategy | Resulting CDA Class | Potential Application |
| This compound | Replacement of the benzoyl group with a naphthoyl group | N-[(1R)-2-Hydroxy-1-phenylethyl]naphthamide | ¹H NMR analysis of chiral carboxylic acids |
| This compound | Esterification of the hydroxyl group with Mosher's acid | Diastereomeric esters | ¹⁹F NMR analysis of the parent compound's enantiomeric purity |
| This compound | Sulfonylation of the hydroxyl group with a chiral sulfonic acid | Diastereomeric sulfonates | HPLC separation of chiral amines |
Functionalization for Spectroscopic Probes and Advanced Structural Studies
The functionalization of this compound can lead to the development of sophisticated spectroscopic probes for chiroptical studies, such as circular dichroism (CD) and circularly polarized luminescence (CPL). These techniques are highly sensitive to the stereochemical environment of a molecule and can provide detailed information about its three-dimensional structure and interactions.
By introducing chromophoric or fluorophoric moieties into the benzamide ring, the spectroscopic properties of the molecule can be tailored. For example, the incorporation of a nitro group or an extended aromatic system can shift the absorption and emission maxima to longer wavelengths, which can be advantageous for certain applications. The inherent chirality of the N-(2-hydroxy-1-phenylethyl) core can induce chirality into the electronic transitions of the appended chromophore, resulting in a distinct CD or CPL signal.
Advanced structural studies, such as X-ray crystallography, can also benefit from the derivatization of this compound. The introduction of heavy atoms, for instance, through the reaction of the hydroxyl group with a bromine- or iodine-containing reagent, can facilitate the determination of the absolute configuration of the molecule.
The following table summarizes potential functionalizations of this compound for spectroscopic and structural analysis.
| Functionalization | Resulting Derivative | Spectroscopic Technique | Information Gained |
| Nitration of the benzoyl group | N-[(1R)-2-Hydroxy-1-phenylethyl]-4-nitrobenzamide | Circular Dichroism | Conformation and electronic transitions |
| Attachment of a fluorescent tag | N-[(1R)-2-Hydroxy-1-phenylethyl]-(dansyl)benzamide | Circularly Polarized Luminescence | Excited-state chirality |
| Bromination of the benzoyl group | N-[(1R)-2-Hydroxy-1-phenylethyl]-4-bromobenzamide | X-ray Crystallography | Absolute configuration |
This compound as a Precursor for Novel Chiral Scaffolds
The structural framework of this compound makes it an excellent precursor for the synthesis of novel chiral scaffolds, which are core structures that can be further elaborated to create a diverse range of chiral molecules. One of the most significant applications in this context is the synthesis of chiral oxazolines.
Chiral oxazolines are a privileged class of ligands in asymmetric catalysis, capable of coordinating with various transition metals to catalyze a wide array of enantioselective reactions. The synthesis of oxazolines from β-hydroxy amides like this compound is a well-established synthetic transformation, typically involving a cyclization reaction under dehydrating conditions.
The reaction proceeds via the activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the amide oxygen and subsequent dehydration to form the oxazoline (B21484) ring. The stereochemistry at the 1-position of the phenylethyl group is retained during this process, leading to the formation of an enantiomerically pure oxazoline. The phenyl group at the 4-position and the benzoyl-derived group at the 2-position of the oxazoline ring provide a defined stereochemical environment that is crucial for inducing asymmetry in catalytic reactions.
The resulting chiral oxazoline can be further modified, for example, by introducing coordinating groups at the ortho-position of the 2-phenyl ring, to create bidentate or tridentate ligands for asymmetric catalysis. These ligands have shown great success in a variety of reactions, including asymmetric allylic alkylations, hydrosilylations, and cyclopropanations.
The table below outlines the transformation of this compound into a chiral oxazoline and its potential applications.
| Precursor | Reaction | Product (Chiral Scaffold) | Potential Application |
| This compound | Cyclization/Dehydration | (4R)-4-Phenyl-2-phenyl-4,5-dihydrooxazole | Chiral ligand for asymmetric catalysis |
| This compound | Modification of benzoyl group followed by cyclization | Functionalized (4R)-4-phenyl-4,5-dihydrooxazoles | Tunable chiral ligands for specific catalytic reactions |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity of N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide
No specific studies employing quantum chemical methods, such as Density Functional Theory (DFT), were found that detail the electronic structure (e.g., molecular orbitals, electrostatic potential maps) or reactivity descriptors (e.g., frontier molecular orbitals, Fukui functions) for this compound.
Molecular Modeling of Conformational Preferences and Intermolecular Interactions
There is no available research focused on the molecular modeling of this compound to determine its conformational preferences, rotational energy barriers, or the nature and strength of its intermolecular interactions, such as hydrogen bonding.
Mechanistic Insights via Computational Reaction Pathway Analysis
A search for computational studies elucidating reaction mechanisms involving this compound, including transition state analysis and reaction energy profiles, did not yield any relevant results.
Role in Advanced Organic Synthesis
Utility as a Chiral Building Block in Complex Molecule Synthesis
As a chiral building block, n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide offers a pre-defined stereocenter from which new stereogenic centers can be established with a high degree of control. The presence of the hydroxyl and amide functionalities provides convenient points for further chemical modification, allowing for the elongation of carbon chains and the introduction of new functionalities. The phenyl group also plays a crucial role, not only in providing steric bulk that can direct the approach of reagents but also as a site for further functionalization.
While specific examples of its direct incorporation into named complex natural products are not extensively documented in readily available literature, the structural motif is characteristic of chiral amino alcohols, which are fundamental components in the synthesis of a wide array of biologically active molecules. The principles of its application can be inferred from the broader use of similar chiral amino alcohol derivatives in the synthesis of chiral amines, other amino alcohols, and heterocyclic systems. The rigidity of the benzamide (B126) group can lock the conformation of the molecule, allowing for predictable diastereoselective reactions at adjacent positions.
Application in Asymmetric Transformations beyond its Direct Synthesis
The utility of this compound extends beyond its role as a mere structural component. It has the potential to act as a chiral auxiliary, a temporary covalent attachment to a substrate that directs the stereochemical course of a reaction before being cleaved and ideally recycled. The (1R)-1-phenylethylamine moiety, from which the title compound is derived, is a well-established and widely used chiral auxiliary in asymmetric synthesis. For instance, amides derived from (R)-1-phenylethylamine are known to control the stereoselective alkylation of enolates.
In a similar vein, this compound can be envisioned to control facial selectivity in reactions such as aldol (B89426) additions, Diels-Alder reactions, or Michael additions of prochiral substrates. The hydroxyl group can act as a coordinating site for metal catalysts, bringing the catalytic center into close proximity with the chiral environment and thereby influencing the stereochemical outcome of the transformation.
Furthermore, derivatives of this compound, where the benzamide or hydroxyl group is modified, can serve as chiral ligands for metal-catalyzed asymmetric reactions. The bidentate nature of the amino alcohol functionality is a common feature in ligands for processes like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Design and Synthesis of Analogs with Modified Stereochemical and Structural Features
The modular nature of this compound allows for the systematic modification of its structure to fine-tune its stereochemical and electronic properties. The design and synthesis of analogs are driven by the need to optimize selectivity, reactivity, and compatibility with specific reaction conditions.
One area of modification involves the aromatic rings. Introducing electron-donating or electron-withdrawing substituents on either the phenyl group attached to the stereocenter or the benzoyl moiety can alter the electronic properties of the molecule. This can have a significant impact on its coordinating ability as a ligand or the reactivity of the amide and hydroxyl groups. For example, analogs with different substituents on the benzamide ring have been synthesized to explore their biological activities, a strategy that can be directly translated to the development of new chiral auxiliaries and ligands.
Stereochemical modifications are also a key aspect of analog design. The synthesis of the diastereomeric (1s)-2-Hydroxy-1-phenylethyl]benzamide would provide access to the opposite enantiomeric series of products in asymmetric synthesis. Furthermore, the introduction of additional substituents on the ethyl backbone can create a more sterically demanding environment, potentially leading to higher levels of stereocontrol.
The synthesis of these analogs typically follows standard organic chemistry methodologies. The core amide bond is readily formed through the coupling of the corresponding chiral amino alcohol with a substituted benzoic acid or its activated derivative (e.g., an acyl chloride). The chiral amino alcohol itself can be sourced from the chiral pool or synthesized through asymmetric methods.
Below is a table summarizing the key structural features of this compound and its potential analogs that can be modified to influence synthetic outcomes.
| Feature | Potential Modifications | Desired Outcome |
| Stereocenter | Inversion of configuration (e.g., (1s)) | Access to the opposite enantiomer of the target molecule |
| Phenyl Group | Introduction of electron-donating or -withdrawing groups | Alteration of steric and electronic properties |
| Benzoyl Group | Substitution on the aromatic ring | Modification of ligand properties and reactivity |
| Hydroxyl Group | Protection, conversion to other functional groups | Tuning of coordinating ability and reactivity |
| Amide Bond | N-alkylation, replacement with other functional groups | Alteration of conformational rigidity and reactivity |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) reveal the connectivity of protons within the molecule. The aromatic protons of the phenyl and benzamide (B126) rings typically appear in the downfield region (approximately 7.2-7.8 ppm). The methine proton (CH adjacent to the hydroxyl and amide groups) and the methylene (B1212753) protons (CH₂) would resonate at distinct chemical shifts, with their multiplicities providing information about neighboring protons. The protons of the hydroxyl (OH) and amide (NH) groups often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield (around 167-170 ppm). The aromatic carbons show signals in the approximate range of 127-135 ppm, while the aliphatic carbons (the methine and methylene carbons) resonate in the upfield region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H (Benzoyl) | 7.7-7.8 | Multiplet |
| Aromatic-H (Benzoyl) | 7.4-7.5 | Multiplet |
| Aromatic-H (Phenylethyl) | 7.2-7.4 | Multiplet |
| Amide-H (NH) | ~6.8 | Doublet |
| Methine-H (CH-N) | ~5.2-5.4 | Multiplet |
| Methylene-H (CH₂-OH) | ~3.8-4.0 | Multiplet |
| Hydroxyl-H (OH) | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-ipso (C-C=O) | ~134 |
| Aromatic C-ipso (C-CH) | ~138 |
| Aromatic CH (Benzoyl & Phenylethyl) | 127-132 |
| Methine (CH-N) | ~58 |
| Methylene (CH₂-OH) | ~67 |
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the accurate mass of the molecular ion to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₅NO₂), the expected monoisotopic mass is approximately 241.1103 Da.
Electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a "molecular fingerprint." The fragmentation of this compound is expected to be dominated by cleavage of the C-C bond between the chiral methine carbon and the methylene carbon (benzylic cleavage), due to the stability of the resulting resonance-stabilized fragments. Key fragment ions would likely correspond to the benzoyl cation (m/z 105) and the tropylium (B1234903) ion (m/z 91), which arises from rearrangement of the benzyl (B1604629) fragment. The observation of the molecular ion peak (M⁺) at m/z 241 is also crucial for confirming the molecular weight.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Monoisotopic Mass | 241.1103 Da | HRMS (ESI) |
| Molecular Ion (M⁺) | m/z 241 | EI-MS |
| Key Fragment Ion | m/z 105 ([C₆H₅CO]⁺) | EI-MS |
| Key Fragment Ion | m/z 91 ([C₇H₇]⁺) | EI-MS |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center in this compound.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained would include the crystal system, space group, and unit cell dimensions. A key outcome of this analysis for a chiral molecule is the determination of the absolute stereochemistry, confirming the (1r) configuration. This is often achieved through the measurement of anomalous dispersion effects, leading to a Flack parameter close to zero for the correct enantiomer.
As of the current literature survey, specific crystallographic data for this compound has not been publicly reported. However, the expected data from such an analysis would be presented as shown in the hypothetical table below.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 15.8 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
| Flack Parameter | ~0.0(1) |
Advanced Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Ratio Analysis
Advanced chromatographic techniques are essential for assessing the enantiomeric purity of this compound, ensuring that the desired (1r) enantiomer is not contaminated with its (1s) counterpart.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the separation of this compound and its enantiomer, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are often effective. The separation can be performed in either normal-phase mode, using a mobile phase like n-hexane and an alcohol modifier (e.g., isopropanol), or in reversed-phase mode with aqueous-organic mobile phases. The choice of mobile phase and column is critical for achieving baseline separation of the enantiomers, which allows for accurate quantification of the enantiomeric excess (ee).
Table 5: Illustrative Chiral HPLC Method Parameters
| Parameter | Example Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | (1s)-enantiomer followed by (1r)-enantiomer (hypothetical) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) with a chiral stationary phase can also be used for the enantiomeric analysis of this compound. However, due to the low volatility and the presence of polar functional groups (hydroxyl and amide), derivatization is typically required prior to GC analysis.
The hydroxyl and amide protons can be replaced with less polar groups, for example, through silylation (e.g., with BSTFA to form trimethylsilyl (B98337) ethers and amides) or acylation. The derivatized compound is then injected onto a GC column containing a chiral stationary phase, often based on modified cyclodextrins. The two diastereomeric derivatives will interact differently with the CSP, resulting in their separation and allowing for the determination of the enantiomeric ratio.
Table 6: Illustrative Chiral GC Method Parameters (after Derivatization)
| Parameter | Example Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™) |
| Carrier Gas | Helium |
| Temperature Program | Optimized gradient (e.g., 150 °C to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Q & A
Q. What are the most reliable synthetic routes for preparing enantiopure N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide?
Methodological Answer: Enantioselective synthesis of this compound typically involves chiral catalysts or enantiomerically pure starting materials. For example, iridium-catalyzed C–H activation has been used to synthesize structurally similar bicyclic benzamides with high enantiomeric excess (up to 93% yield) . Key steps include:
- Catalytic Asymmetric Hydrogenation : Use of chiral ligands (e.g., BINAP derivatives) to reduce ketone intermediates.
- Chiral Pool Synthesis : Starting with (R)-phenylglycinol or similar chiral alcohols to ensure stereochemical integrity.
- Purification : Preparative HPLC or recrystallization to isolate the enantiopure product. Validate purity via chiral HPLC and / NMR .
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives).
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with computational predictions (e.g., DFT calculations) to assign the (R)-configuration.
- Optical Rotation : Measure specific rotation and compare with literature values for enantiopure standards .
Q. What biological screening assays are suitable for initial evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for specific targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., bromodomains, kinases).
- QSAR Studies : Correlate substituent effects (e.g., methoxy, fluoro groups) with bioactivity using Hammett parameters or 3D descriptors.
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., pIC) and assess publication bias via funnel plots.
- Experimental Validation : Reproduce conflicting results under controlled conditions (e.g., identical cell lines, assay protocols).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify secondary targets .
Q. How can enantiomeric impurities in this compound affect pharmacological outcomes?
Methodological Answer:
- Chiral Chromatography : Quantify impurities via chiral stationary phases (e.g., Chiralpak AD-H column) with UV detection.
- In Vitro/In Vivo Correlation : Compare pharmacokinetics (AUC, ) of enantiopure vs. racemic forms in animal models.
- Toxicology Screening : Assess enantiomer-specific toxicity in hepatocyte or cardiomyocyte models .
Q. What formulation challenges arise with this compound due to its physicochemical properties?
Methodological Answer:
- Solubility Enhancement : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions (e.g., SNEDDS).
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS; identify hydrolytic or oxidative pathways.
- Cocrystallization : Design cocrystals with coformers (e.g., succinic acid) to improve melting point and bioavailability .
Q. How do structural modifications (e.g., fluorination, methoxy substitution) impact the compound’s metabolic stability?
Methodological Answer:
- Microsomal Stability Assay : Incubate derivatives with liver microsomes (human/rat); quantify parent compound via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms.
- Metabolite Identification : Perform HR-MS/MS to map oxidation or glucuronidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
